Octadecyl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDURWGNZCVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068656 | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51637-93-5 | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51637-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051637935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is octadecyl chloroformate used for in research

An In-Depth Technical Guide to the Research Applications of Octadecyl Chloroformate

Authored by a Senior Application Scientist

Abstract

This compound (C₁₈H₃╇ClO₂) is a highly versatile reagent whose utility in scientific research is anchored in its unique bifunctional nature. It possesses a long, 18-carbon aliphatic chain, which imparts significant hydrophobicity and lipophilicity, and a highly reactive chloroformate group. This combination allows for the covalent attachment of the octadecyl moiety to a wide array of nucleophilic substrates. This guide provides an in-depth exploration of the principal applications of this compound in modern research, focusing on the chemical principles, detailed experimental workflows, and practical insights relevant to researchers in materials science, analytical chemistry, and drug development. We will delve into its role in surface modification, the functionalization of nanoparticles for advanced drug delivery, and as a derivatization agent for chromatographic analysis, providing a comprehensive resource for both new and experienced scientists.

Core Principles: The Chemistry of this compound

At its core, the utility of this compound stems from the reactivity of the chloroformate functional group, which is analogous to that of acyl chlorides.[1][2] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The primary reaction mechanism involves the nucleophilic acyl substitution, where a nucleophile (such as an amine, alcohol, or thiol) attacks the carbonyl carbon, leading to the displacement of the chloride ion.

This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The choice of base and solvent is critical for controlling reaction kinetics and minimizing side reactions.[1]

The octadecyl chain (C18) is a defining feature. This long, saturated hydrocarbon tail is profoundly hydrophobic. When tethered to a substrate, these chains can dramatically alter the substrate's surface properties, driving self-assembly in aqueous environments and enhancing affinity for lipidic phases.

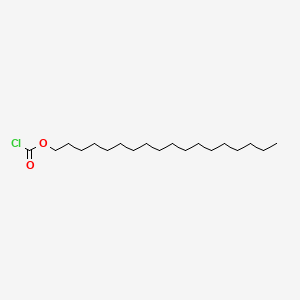

Caption: General reaction mechanism of this compound.

Application I: Surface Modification and Hydrophobicity Engineering

A primary application of this compound is the chemical modification of surfaces to increase their hydrophobicity.[1] This is crucial in the development of advanced materials where controlling the interaction between a surface and an aqueous environment is paramount.[1] Applications include creating water-repellent coatings, reducing non-specific binding in biosensors, and controlling flow in microfluidic devices.[1]

Causality Behind the Method

Substrates rich in hydroxyl (-OH) or amine (-NH2) groups, such as silicon wafers with a native oxide layer, glass, or plasma-treated polymers, are ideal candidates for modification. The chloroformate group reacts with these surface-bound nucleophiles to form stable carbonate or carbamate linkages, respectively. This process grafts the long octadecyl chains onto the surface. Due to van der Waals interactions, these aliphatic chains tend to pack closely together, forming a dense, self-assembled monolayer that presents a low-energy, non-polar interface to the environment, effectively repelling water.

Experimental Protocol: Hydrophobization of a Silicon Wafer

This protocol describes a common method for creating a hydrophobic surface on a silicon substrate.

1. Substrate Preparation (Hydroxylation):

- Clean silicon wafer fragments by sonication in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each).

- Dry the wafers under a stream of nitrogen.

- Activate the surface to generate hydroxyl groups by immersing the wafers in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

- Rinse extensively with deionized water and dry with nitrogen.

2. Surface Grafting Reaction:

- Prepare a 10 mM solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene or dichloromethane) containing 20 mM of a non-nucleophilic base (e.g., pyridine).[1]

- Place the cleaned, hydroxylated wafers into the solution in a sealed, moisture-free reaction vessel.

- Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- After the reaction, remove the wafers and rinse thoroughly with the solvent (toluene/dichloromethane), followed by ethanol and deionized water to remove any unreacted reagents.

- Dry the modified wafers under a stream of nitrogen.

3. Validation:

- The success of the modification is confirmed by measuring the static water contact angle. An unmodified, hydroxylated silicon wafer will be highly hydrophilic (contact angle < 10°). A successfully modified surface will be highly hydrophobic, with a contact angle typically exceeding 100°.

Application II: Nanoparticle Functionalization for Drug Delivery

In nanomedicine, this compound is used to functionalize the surface of nanoparticles (NPs), tuning their properties for therapeutic applications.[1] This is particularly relevant for creating delivery systems for hydrophobic drugs or for improving the interaction of NPs with biological systems.[1][3]

Field-Proven Insights

-

Enhanced Drug Loading: By grafting hydrophobic octadecyl chains onto the surface of a hydrophilic polymer or nanoparticle, a hydrophobic matrix is created. This allows for the efficient encapsulation of non-polar therapeutic agents, such as paclitaxel, through favorable hydrophobic interactions.[1][4]

-

Improved Biocompatibility and Cellular Uptake: The long alkyl chains can modify the surface of nanoparticles to improve their dispersion in non-polar media and enhance their biocompatibility.[1] Furthermore, modifying nanoparticles with these lipid-like chains can increase their uptake by cells, potentially through improved interaction with the cell membrane.[1]

-

Controlled Release: The hydrophobic nature of the octadecyl-modified NP matrix can be used to control the release kinetics of encapsulated hydrophobic drugs.[1]

Caption: Workflow for nanoparticle functionalization and drug loading.

Application III: Derivatization for Gas Chromatography (GC)

In analytical chemistry, many compounds of biological interest (e.g., amino acids, carboxylic acids, phenols) are non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC).[2] Derivatization is a chemical modification process used to convert these polar analytes into more volatile and thermally stable derivatives.[1][2] this compound serves as an effective derivatizing agent for this purpose.[1]

Mechanism of Volatility Enhancement

The key to this application is the reaction of this compound with polar functional groups like amines (-NH₂) and hydroxyls (-OH).[2] This reaction masks the polar sites responsible for intermolecular hydrogen bonding. By replacing an active hydrogen with a large, non-polar octadecylcarbamate or octadecylcarbonate group, the analyte's polarity is significantly reduced, and its molecular weight is increased. While the increased mass would typically decrease volatility, the elimination of strong hydrogen bonding has a much more profound effect, drastically lowering the boiling point of the analyte and improving its thermal stability, allowing it to be analyzed by GC-Mass Spectrometry (GC/MS).[1][2]

| Analyte Functional Group | Product of Derivatization | Key Benefit for GC |

| Primary/Secondary Amine (R-NH₂) | Alkyl Carbamate | Eliminates N-H hydrogen bonding |

| Alcohol/Phenol (R-OH) | Carbonate Ester | Eliminates O-H hydrogen bonding |

| Carboxylic Acid (R-COOH) | Mixed Anhydride | Masks acidic proton, reduces polarity |

Table 1: Summary of Derivatization Reactions with this compound for GC Analysis.

Protocol: Derivatization of Amino Acids for GC/MS Analysis

1. Sample Preparation:

- Prepare a 1 mg/mL standard solution of the target amino acid(s) in 0.1 M HCl.

- Pipette 100 µL of the standard solution into a 2 mL GC vial.

- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.

2. Derivatization Reaction:

- To the dried residue, add 100 µL of a pyridine/ethanol (4:1 v/v) solution to act as the solvent and catalyst base. Vortex for 30 seconds.

- Add 50 µL of this compound.

- Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.

3. Extraction:

- After cooling to room temperature, add 500 µL of deionized water and 500 µL of chloroform to the vial.

- Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

- Centrifuge for 5 minutes at 2000 rpm to separate the phases.

- Carefully transfer the lower organic (chloroform) layer to a new GC vial.

4. Analysis:

- Inject 1 µL of the organic extract into the GC/MS system for analysis. The resulting derivatives will be more volatile and produce sharp, symmetrical peaks.

Safety and Handling

As a reactive acyl chloride derivative, this compound requires careful handling in a laboratory setting.

-

Corrosivity: It is corrosive and causes burns to the eyes, skin, and mucous membranes.[5] It reacts with moisture, including humidity in the air, to release corrosive HCl gas.[2][6]

-

Toxicity: Inhalation, ingestion, or skin contact can be harmful.[5][7] Always handle this reagent in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, impervious gloves (e.g., nitrile), and a lab coat.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5] The container should be kept tightly closed and may be stored under an inert atmosphere (nitrogen) to prevent degradation from moisture.[5]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal.[8] Do not use combustible materials like sawdust. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and enabling reagent for researchers across multiple disciplines. Its value lies in its ability to covalently introduce a long, hydrophobic alkyl chain onto various substrates through a well-understood and robust reaction chemistry. Whether the goal is to engineer water-repellent surfaces, design sophisticated nanoparticle drug carriers, or enable the analysis of complex biological molecules, this reagent provides a reliable method for fundamentally altering the chemical and physical properties of a target molecule or material. A thorough understanding of its reactivity, coupled with careful experimental design and adherence to safety protocols, allows scientists to leverage its full potential in advancing materials science, nanotechnology, and analytical methods.

References

- Octadecyl chloroform

- Method for the preparation of aliphatic chloroformates.

- Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants.

- Chloroform

- Acid Chlorides and Chloroformates - Safety and Handling - BASF. (URL: )

- Functionalized nanoparticles and methods of making and using same - Google P

- Material Safety Data Sheet OCTYL CHLOROFORM

- Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-W

- Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- N-Dealkyl

- SAFETY D

- PLGA nanoparticles for oral delivery of hydrophobic drugs. PubMed. (URL: )

- Surface Modification of Cellulose Nanocrystals (CNCs) to Form a Biocompatible, Stable, and Hydrophilic Substrate for MRI.

- Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. NIH. (URL: )

- 2-Octyl chloroformate - Safety D

- Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroform

- Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.

- Conversion of chloroformates to an aldehyde.

- Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. NIH. (URL: )

- GC Derivatiz

- Surface Modification of Cellulose Nanocrystals (CNCs)

- Method for continuous flow synthesis of chloroformate compound.

- Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules. OUCI. (URL: )

- MATERIAL SAFETY DATA SHEETS N-OCTYL CHLOROFORMATE.

- Enamines - Master Organic Chemistry. (URL: )

- Plasma surface modification of organic materials: comparison between polyethylene films and octadecyltrichlorosilane self-assembled monolayers. PubMed. (URL: )

- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.

- A novel nanoparticle formulation for sustained paclitaxel delivery. PubMed. (URL: )

- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. (URL: )

- Surface Modification to Improve Properties of M

- Paclitaxel Drug Delivery Systems: Focus on Nanocrystals' Surface Modific

Sources

- 1. This compound | 51637-93-5 | Benchchem [benchchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. download.basf.com [download.basf.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Octadecyl Chloroformate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl chloroformate (CAS No. 51637-93-5) is a highly reactive organic compound that serves as a pivotal reagent in modern organic synthesis.[1] Characterized by a long C18 alkyl chain attached to a chloroformate functional group, this molecule uniquely combines hydrophobic and electrophilic properties. This dual nature makes it an invaluable tool for a variety of chemical transformations, ranging from the introduction of protecting groups to the modification of surfaces for advanced materials.[1][2] Its utility has expanded from a simple chemical intermediate to a sophisticated agent in chromatography and materials science.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and key applications, with a focus on the underlying principles and practical methodologies relevant to research and development.

Core Chemical and Physical Properties

This compound's utility is fundamentally governed by its physicochemical characteristics. As a chloroformate ester, it is noted for its reactivity, particularly its sensitivity to moisture.[2] The long octadecyl chain imparts significant lipophilicity, influencing its solubility and interfacial activity.[2]

| Property | Value | Source(s) |

| CAS Number | 51637-93-5 | [1][3] |

| Molecular Formula | C₁₉H₃₇ClO₂ | [2][3][4] |

| Molecular Weight | 332.95 g/mol | [1][3][4] |

| IUPAC Name | octadecyl carbonochloridate | [1][5] |

| Synonyms | Stearyl chloroformate, Chloroformic acid octadecyl ester | [5] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [2][5] |

| Solubility | High solubility in non-polar and moderately polar organic solvents (e.g., hexane, chloroform, ethyl acetate).[2][5] | |

| Stability | Moisture sensitive; hygroscopic.[2][5] Thermal decomposition can occur at elevated temperatures (>60°C).[1] |

Molecular Structure and Spectroscopic Insights

The structure of this compound consists of a linear eighteen-carbon alkyl chain (the octadecyl group) linked to a chloroformate group (-OCOCl). The carbonyl carbon of the chloroformate is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), which is the key to its reactivity.[6]

Caption: 2D structure of this compound.

-

¹H NMR: Would show characteristic signals for the terminal methyl group (triplet, ~0.9 ppm), a large signal for the methylene chain protons (~1.2-1.4 ppm), a triplet for the methylene group adjacent to the oxygen (~4.2 ppm), and no other significant signals.

-

¹³C NMR: Would display a signal for the carbonyl carbon (~150-160 ppm), a signal for the carbon of the CH₂-O group (~70 ppm), and a series of signals for the alkyl chain carbons.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the acyl chloride would be expected around 1775-1815 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns of the long alkyl chain.

Synthesis and Reaction Mechanisms

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the reaction of octadecanol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2] This reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of phosgene.[2]

Caption: Synthesis of this compound from octadecanol and phosgene.

The reaction is typically carried out in an inert solvent.[8] The choice of a base, such as pyridine, is crucial to scavenge the HCl byproduct, driving the reaction to completion.[1] Careful control of the reaction temperature, optimally between 50-60°C, is necessary to maximize yield and prevent thermal decomposition, which can lead to the formation of octadecene, HCl, and CO₂.[1][2]

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it susceptible to attack by nucleophiles.[6] The reaction generally proceeds through a bimolecular nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate that subsequently collapses to expel a chloride ion.[1][6]

This core reactivity allows for the facile introduction of the octadecyloxycarbonyl group onto various molecules.

Key Applications in Research and Development

Derivatizing Agent for Chromatography

This compound is used as a derivatizing agent, particularly for gas chromatography (GC) analysis.[1] Polar compounds containing functional groups like amines, alcohols, phenols, and carboxylic acids are often non-volatile.[9] Reaction with this compound converts these polar groups into less polar, more volatile derivatives, which enhances their separation and detection by GC-mass spectrometry (GC/MS).[1][9] The long alkyl chain can also improve the chromatographic retention of the derivatives.

Generalized Derivatization Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve the analyte containing polar functional groups in an appropriate solvent mixture (e.g., water/acetonitrile).

-

pH Adjustment: Add a base, such as pyridine or triethylamine, to the sample solution to act as a catalyst and neutralize the HCl byproduct.

-

Derivatization: Add this compound to the reaction mixture. The reaction is typically rapid and can often be performed at room temperature.

-

Extraction: After the reaction is complete, extract the derivatized analytes into a non-polar organic solvent (e.g., n-hexane or chloroform).

-

Analysis: Inject the organic extract into the GC-MS for analysis.

Protecting Group Chemistry

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This compound can serve as a protecting group for alcohols and amines.[1][2] It reacts with these functional groups to form stable carbonate and carbamate linkages, respectively.[10] These protecting groups can be cleaved under specific conditions later in the synthetic sequence.

Caption: Use of this compound as a protecting group for amines.

Surface Modification

A primary application of this compound is in the modification of surfaces to increase hydrophobicity.[1][2] By reacting the chloroformate with hydroxyl groups present on the surface of materials like silica or metal oxides, a dense layer of long, hydrophobic octadecyl chains can be covalently attached. This is critical in the design of advanced materials, including biosensors and microfluidic devices, where controlling surface-water interactions can reduce non-specific binding and improve device performance.[1][2]

Drug Development and Bioconjugation

The long, lipophilic octadecyl chain can be introduced into drug molecules or drug delivery systems to enhance their properties.[1] For instance, creating a prodrug by linking a drug to the octadecyl moiety via a carbonate or carbamate bond can increase its lipophilicity, potentially improving membrane permeability and oral bioavailability.[10] In the realm of bioconjugation, this hydrophobic chain can be used to modify biomolecules or nanoparticles to improve their interaction with cell membranes or enhance the encapsulation of lipophilic drugs.[1]

Safety and Handling

This compound is a reactive and moisture-sensitive compound that requires careful handling.[2][5]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5][13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Hazards: As a chloroformate, it is expected to be corrosive and can cause severe skin burns and eye damage.[13] Inhalation may be toxic.[13] It is sensitive to moisture and will hydrolyze to release octadecanol, hydrogen chloride (HCl), and carbon dioxide.[2] Thermal decomposition may produce hazardous gases.[11]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.[11][12][13][14][15]

Conclusion

This compound is a versatile and powerful reagent for the chemical scientist. Its unique structure, combining a long hydrophobic alkyl chain with a reactive electrophilic center, enables a wide range of applications from derivatization for analytical chemistry to the synthesis of complex molecules and the engineering of advanced materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 51637-93-5. Retrieved from [Link]

-

Lab Alley. (2023, August 9). SAFETY DATA SHEET. Retrieved from [Link]

-

Bionium. (2015, March 19). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). Cetyl chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pentyl Chloroformate in Organic Synthesis: A Chemist's Perspective. Retrieved from [Link]

-

National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]

-

Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

- Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.

Sources

- 1. This compound | 51637-93-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 51637-93-5 [smolecule.com]

- 3. This compound | 51637-93-5 [chemicalbook.com]

- 4. This compound - CAS - 51637-93-5 | Axios Research [axios-research.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. media.laballey.com [media.laballey.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis of Octadecyl Chloroformate from Octadecanol

Abstract: This technical guide provides a comprehensive overview of the synthesis of octadecyl chloroformate from its corresponding long-chain alcohol, 1-octadecanol. The document is tailored for researchers, scientists, and professionals in drug development and materials science who utilize long-chain chloroformates as critical intermediates for surface modification, prodrug synthesis, and the development of advanced delivery systems. We will delve into the underlying reaction mechanisms, emphasize the critical importance of safety when handling phosgene surrogates, provide a detailed, field-proven experimental protocol using triphosgene, and outline methods for the characterization of the final product. The guide prioritizes scientific integrity and practical applicability, explaining the causality behind experimental choices to ensure reproducible and safe execution.

Introduction: The Strategic Importance of this compound

This compound (C₁₉H₃₇ClO₂) is a highly reactive chemical intermediate whose value lies in its bifunctional nature: a long C18 alkyl chain and a reactive chloroformate group. This structure makes it an exceptional reagent for introducing a lipophilic octadecyl moiety onto various substrates. In the pharmaceutical and biomedical fields, this modification is strategically employed to alter the physicochemical properties of molecules.[1] Key applications include:

-

Prodrug Synthesis: Enhancing the lipophilicity of drugs to improve membrane permeability and oral bioavailability. The resulting carbonate linkage can be designed for enzymatic cleavage in vivo, releasing the active pharmaceutical ingredient (API).[2]

-

Drug Delivery Systems: Functionalizing nanoparticles, liposomes, or biodegradable polymers to control drug release profiles, improve encapsulation efficiency, and target specific tissues.[3][4][5][6]

-

Surface Functionalization: Modifying the surfaces of medical implants or tissue engineering scaffolds to increase hydrophobicity, control protein adsorption, and alter cellular interactions, thereby improving biocompatibility.[1]

Given its utility, a robust and safe synthetic methodology is paramount. This guide focuses on the most common and contemporary approach, avoiding the direct use of highly hazardous phosgene gas.

The Chemistry of Chloroformylation

The conversion of an alcohol to a chloroformate is a classic nucleophilic acyl substitution. The core transformation involves the reaction of the alcohol's hydroxyl group with a carbonyl dichloride source.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the 1-octadecanol on the electrophilic carbonyl carbon of a phosgene molecule. This is followed by the elimination of a chloride ion and a proton to yield the final this compound product. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.

Reagent Selection: The Triphosgene Advantage

While the synthesis can be achieved with highly toxic phosgene gas (COCl₂), modern laboratory and industrial practices overwhelmingly favor safer, solid phosgene surrogates.[7][8]

Triphosgene (Bis(trichloromethyl) carbonate or BTC) is the reagent of choice.[9] It is a stable, crystalline solid that is easier and safer to handle, transport, and store than gaseous phosgene.[9][10] In the presence of a catalyst, typically a tertiary amine like pyridine or triethylamine, triphosgene decomposes in situ to generate three molecules of phosgene.[11] This "on-demand" generation minimizes the concentration of free phosgene in the reaction vessel at any given time, significantly enhancing the safety of the procedure.[10]

Critical Safety Considerations: Handling Triphosgene

The convenience of triphosgene does not eliminate the inherent dangers associated with phosgene. Triphosgene is highly toxic and corrosive.[12][13] It is fatal if inhaled and causes severe skin and eye damage.[12] All operations must be conducted with stringent safety protocols.

-

Engineering Controls: All work involving triphosgene must be performed within a certified chemical fume hood with robust airflow.[14] The experimental setup should be contained to prevent any potential release of phosgene gas, which can form from the decomposition of triphosgene upon contact with moisture or heat.[12]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[13] This includes:

-

Hand Protection: Chemical-resistant gloves (Viton or equivalent are recommended).[14]

-

Eye Protection: Tightly fitting safety goggles and a full-face shield.[13]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes. Ensure no skin is exposed.[12][15]

-

Respiratory Protection: While engineering controls are the primary defense, a respirator appropriate for phosgene should be available for emergency situations.[13]

-

-

Spill & Waste Management:

-

Spills: Liquid spills should be neutralized with sodium bicarbonate.[10] Gaseous spills or vapor can be mitigated with ammonia.[10] Have appropriate spill kits readily available.

-

Waste: All triphosgene-contaminated waste must be quenched carefully (e.g., with a basic solution) and disposed of as hazardous waste according to institutional guidelines.[14]

-

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain alkyl chloroformates using triphosgene.[7][16]

Materials and Equipment

-

Reagents: 1-Octadecanol, Triphosgene (BTC), Sodium Carbonate (anhydrous), Toluene (anhydrous).

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, condenser, inert gas line (Nitrogen or Argon), ice-water bath.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser connected to an inert gas line with an outlet bubbler. Ensure the entire apparatus is dry.

-

Reagent Preparation (Initial Charge): In the reaction flask, create a slurry by combining triphosgene (0.35-0.40 equivalents relative to the alcohol) and sodium carbonate (~1.0 equivalent) in anhydrous toluene.

-

Cooling: Cool the stirred slurry to 0 °C using an ice-water bath. Maintain this temperature throughout the addition of the alcohol.

-

Alcohol Addition: Dissolve 1-octadecanol (1.0 equivalent) in a separate portion of anhydrous toluene. Slowly add this solution to the cooled, stirred triphosgene slurry via the dropping funnel over a period of 30-60 minutes.

-

Causality Note: Slow addition is critical to control the exothermic reaction and the rate of in situ phosgene generation, preventing dangerous temperature spikes and pressure buildup.

-

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]

-

Work-up and Purification:

-

Upon completion, remove the solid sodium carbonate and byproducts by filtration.

-

Wash the filtrate with cold, dilute HCl and then with brine to remove any remaining base or salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which typically appears as a colorless oil or low-melting solid.[16]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Verifying the structure and purity of the synthesized this compound is essential. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary analytical techniques.[17]

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound, based on data from analogous long-chain chloroformates.[18][19][20]

| Parameter | Expected Value / Observation |

| Appearance | Colorless oil or low-melting waxy solid |

| FTIR (C=O stretch) | Strong absorption band around 1775-1785 cm⁻¹ |

| FTIR (C-O stretch) | Strong absorption band around 1150-1170 cm⁻¹ |

| ¹H NMR (O-CH₂-) | Triplet, ~4.3 ppm |

| ¹H NMR (-CH₂- chain) | Multiplets, ~1.2-1.7 ppm |

| ¹H NMR (terminal -CH₃) | Triplet, ~0.9 ppm |

| ¹³C NMR (-OCOCl) | ~150-151 ppm |

| ¹³C NMR (O-CH₂-) | ~72-73 ppm |

Note: Exact chemical shifts (ppm) may vary slightly depending on the solvent used for NMR analysis.

Advanced Methodologies: Continuous Flow Synthesis

For improved safety, scalability, and efficiency, continuous flow synthesis represents the state-of-the-art for preparing chloroformates.[21] In a flow reactor, small volumes of reagent solutions are mixed and reacted continuously in a contained coil or channel.[22] This approach dramatically reduces the volume of hazardous materials being reacted at any one time, minimizes reaction time, and offers superior control over reaction parameters, making it highly advantageous for industrial-scale production.[21]

Conclusion

The synthesis of this compound from 1-octadecanol via a triphosgene-mediated pathway is a robust and reliable method crucial for advancements in drug delivery and materials science. The procedure, while straightforward, demands an unwavering commitment to safety due to the high toxicity of the reagents involved. By understanding the underlying chemical principles, adhering strictly to safety protocols, and employing rigorous analytical characterization, researchers can confidently produce high-purity this compound for their innovative applications.

References

-

Moorthy, J. N., & Singhal, N. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(71), 43603–43639. Available at: [Link]

- Joshi, P. V., et al. (2005). Process for preparing alkyl/aryl chloroformates. U.S. Patent No. 6,919,471 B2.

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]

- Ishizuka, T., et al. (2018). Method for producing chloroformate compound. World Intellectual Property Organization Patent WO2018016377A1.

- Wang, J., et al. (2021). Method for continuous flow synthesis of chloroformate compound. Chinese Patent CN113861027A.

-

Patil, P. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 516-530. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosgene. Available at: [Link]

-

University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

-

Liang, F., et al. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. Available at: [Link]

-

Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Frontiers in Materials Chemistry, 9(3), 86-91. Available at: [Link]

-

Fang, C., & Xiao, X. (2021). Synthesis of chloroformates with different carbon chains. ResearchGate. [Image]. Available at: [Link]

- Peppel, W. J. (1949). Method of preparing chloroformates. U.S. Patent No. 2,476,637.

-

Gallas, J. P., et al. (2009). Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors. Langmuir, 25(11), 6317-6326. Available at: [Link]

-

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. Available at: [Link]

-

Hu, W. X., & Rao, G. W. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Chinese Chemical Letters, 15(1), 19-22. Available at: [Link]

- Taylor, B. (1973). Conversion of chloroformates to an aldehyde. U.S. Patent No. 3,720,718.

-

Wikipedia. (n.d.). Phosgene. Available at: [Link]

-

Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). [Video]. YouTube. Available at: [Link]

-

Axios Research. (n.d.). This compound - CAS - 51637-93-5. Available at: [Link]

-

Ali, S., et al. (2022). GCMS, FTIR and NMR analysis of chloroform extract of Azadirachtaindica. GSC Biological and Pharmaceutical Sciences, 21(03), 203-210. Available at: [Link]

-

National Research Council (US) Committee on Toxicology. (1984). PHOSGENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants, Volume 1. National Academies Press (US). Available at: [Link]

-

Ferreira, L. A., et al. (2021). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Bioengineering, 8(8), 115. Available at: [Link]

-

ResearchGate. (n.d.). 9 questions with answers in PHOSGENE. Science topic. Available at: [Link]

-

Bagade, O. M., et al. (2024). Applications of Biodegradable Polymers for Drug Delivery Systems. ResearchGate. Available at: [Link]

-

Iacob, A. T., et al. (2021). Drug-Loaded Polymeric Particulated Systems for Ophthalmic Drugs Release. Polymers, 13(21), 3791. Available at: [Link]

-

Jose, S., & Chacko, A. J. (2018). Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review. Biosciences Biotechnology Research Asia, 15(3). Available at: [Link]

-

ResearchGate. (n.d.). H-NMR interpretation of a trimer having acid chloride/ chloroformate?. Available at: [Link]

Sources

- 1. This compound | 51637-93-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-Loaded Polymeric Particulated Systems for Ophthalmic Drugs Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phosgene - Wikipedia [en.wikipedia.org]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 13. echemi.com [echemi.com]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. nj.gov [nj.gov]

- 16. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 20. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 1H NMR [m.chemicalbook.com]

- 21. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 22. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]

octadecyl chloroformate reaction with primary amines mechanism

An In-depth Technical Guide to the Reaction of Octadecyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the reaction between this compound and primary amines, a fundamental transformation for synthesizing N-substituted octadecyl carbamates. These products are of significant interest in medicinal chemistry and drug development, where the carbamate linkage is utilized in prodrug design and as a stable surrogate for peptide bonds.[1][2][3] This document delves into the core reaction mechanism, provides field-proven experimental protocols, and discusses the critical parameters that ensure high-yield, selective synthesis.

The Core Reaction: Nucleophilic Acyl Substitution

The formation of an N-octadecyl carbamate from this compound and a primary amine is a classic example of a nucleophilic acyl substitution .[4] This reaction proceeds via a well-established addition-elimination mechanism.[5][6]

Reactant Characteristics

-

This compound (Electrophile): The reactivity of this compound is centered on the carbonyl carbon. This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the chlorine and the ester oxygen.[6] This significant partial positive charge makes it a prime target for nucleophilic attack.

-

Primary Amine (Nucleophile): The primary amine functions as the nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack the electrophilic carbonyl carbon of the chloroformate.[5][7]

The Addition-Elimination Mechanism

The reaction unfolds in a sequential, two-step process:

-

Nucleophilic Addition: The reaction is initiated when the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming an unstable, negatively charged tetrahedral intermediate.[6][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses.[8] The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled. Chloride is an excellent leaving group because its departure is facilitated by the stability of the resulting Cl⁻ ion.[4][6]

-

Deprotonation: The immediate product is a protonated carbamate, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture then abstracts this proton to yield the final, neutral N-octadecyl carbamate product.[6]

Typically, a second equivalent of the primary amine reactant acts as the base, neutralizing the hydrogen chloride (HCl) that is cogenerated with the expulsion of the chloride ion.[4] This results in the formation of an alkylammonium chloride salt as a byproduct.[5] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added to serve this purpose, which is often preferred to avoid consuming the primary amine reactant.[6]

Mechanism Diagram

Caption: Figure 1: Reaction mechanism of this compound with a primary amine.

Experimental Protocol & Causality

A robust protocol is essential for achieving high yields and purity. The choices made at each step are critical for controlling the reaction and minimizing side products.

Key Reaction Parameters

The following table summarizes critical parameters and provides the rationale for their selection, ensuring a self-validating and reproducible system.

| Parameter | Recommended Condition | Rationale & Field-Proven Insights |

| Stoichiometry | 1.0 eq. Octadecyl Chloroformate2.0-2.2 eq. Primary AmineOR1.1 eq. Primary Amine + 1.1 eq. Tertiary Base (e.g., Et₃N) | A molar excess of the amine is required to act as a nucleophile and to neutralize the HCl byproduct.[4] Using a non-nucleophilic tertiary amine as the base can be more atom-economical if the primary amine is valuable. |

| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)).[9] | This compound is highly susceptible to hydrolysis.[10] Anhydrous solvents prevent decomposition into octadecanol, HCl, and CO₂. Aprotic solvents prevent side reactions with the electrophile. |

| Temperature | 0 °C to room temperature (~25 °C).[9] | The reaction is often exothermic.[4] Starting at 0 °C during the addition of the chloroformate helps to control the reaction rate, dissipate heat, and prevent potential side reactions like the formation of ureas.[11] The reaction can then be allowed to warm to room temperature to ensure completion. |

| Reaction Time | 1-4 hours | Reaction is typically rapid. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloroformate starting material is consumed. |

| Work-up | Aqueous wash (e.g., dilute HCl, NaHCO₃, brine), drying, and solvent evaporation. | The aqueous wash is critical for removing the ammonium salt byproduct and any unreacted base. A dilute acid wash removes excess amine, while a bicarbonate wash removes any remaining acidic species. |

Step-by-Step Laboratory Methodology

This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Triethylamine (Et₃N, optional, distilled)

-

Anhydrous Toluene (or THF, DCM)

-

Round-bottom flask with stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to exclude moisture, which can hydrolyze the chloroformate.[10]

-

Reagent Preparation: In the flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.

-

Chloroformate Addition: Dissolve this compound (1.0 equivalent) in a small volume of anhydrous toluene. Transfer this solution to an addition funnel. Add the chloroformate solution dropwise to the stirred, cooled amine solution over 15-30 minutes. Maintaining a slow addition rate at 0 °C prevents a rapid exotherm.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitoring: Check for the consumption of the limiting reagent (this compound) using TLC (staining with potassium permanganate can be effective for visualization).

-

Quenching & Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with:

-

Dilute HCl (e.g., 1 M) to remove residual triethylamine and unreacted primary amine.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Brine (saturated NaCl) to reduce the solubility of organic material in the aqueous phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude N-octadecyl carbamate can be purified by recrystallization or column chromatography on silica gel, depending on the physical properties of the product.

Experimental Workflow Diagram

Caption: Figure 2: General experimental workflow for carbamate synthesis.

Applications in Drug Development

The carbamate linkage is a cornerstone of modern medicinal chemistry.[2] Its unique properties make it highly valuable for creating more effective and safer therapeutics.

-

Prodrug Design: Carbamates are frequently used to mask a primary or secondary amine on a drug molecule.[1] This can improve oral bioavailability, increase metabolic stability, or enhance solubility. The carbamate is designed to be cleaved in vivo by enzymes (e.g., esterases) to release the active pharmaceutical ingredient at the target site.[12]

-

Peptide Bond Isosteres: The carbamate group is structurally similar to a peptide bond but is significantly more resistant to cleavage by proteases.[2][3] Replacing a labile amide bond in a peptide therapeutic with a carbamate can dramatically increase the drug's half-life in circulation.

-

Lipid Nanoparticle (LNP) Components: The long octadecyl chain imparts significant lipophilicity. N-octadecyl carbamates can be synthesized from amine-containing lipids or polymers and used as components in lipid-based drug delivery systems, such as LNPs, to encapsulate and deliver nucleic acids or hydrophobic drugs.

By understanding the fundamental mechanism and mastering the experimental variables, researchers can effectively leverage the reaction between this compound and primary amines to synthesize valuable carbamate-containing molecules for a wide range of therapeutic applications.

References

- Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.).

- BenchChem. (n.d.). Reactivity of octyl chloroformate with alcohols and amines.

-

Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Khan Academy. (2021, March 11). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines [Video]. YouTube. Retrieved from [Link]

- BenchChem. (n.d.). This compound | 51637-93-5.

-

Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. Retrieved from [Link]

- BenchChem. (2025, November). Application Notes and Protocols: Reaction of Octyl Chloroformate with Primary Amines.

- BenchChem. (n.d.). Navigating Nucleophilic Acyl Substitution: A Comparative Guide to Alkyl Chloroformate Reactivity.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.

-

ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF. Retrieved from [Link]

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central. Retrieved from [Link]

-

Ray, S., & Chaturvedi, D. (2025, August 7). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US3264281A - Preparation of amides.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

- BenchChem. (2025, November). Preventing decomposition of octyl chloroformate during reaction.

-

National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 51637-93-5 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Handling of Octadecyl Chloroformate in Organic Solvents

Executive Summary

Octadecyl chloroformate (C₁₉H₃₇ClO₂) is a highly valuable reagent in modern organic synthesis and materials science, primarily utilized for introducing the long, hydrophobic octadecyl group onto various substrates.[1][2] Its applications range from the derivatization of polar compounds for chromatography to the functionalization of surfaces to create hydrophobic coatings for biosensors and microfluidics.[1][2] However, the efficacy and safety of its use are critically dependent on appropriate solvent selection. The molecule's dual nature—a large, non-polar alkyl chain and a highly reactive chloroformate functional group—creates a unique solubility and stability profile. This guide provides an in-depth analysis of the theoretical and practical aspects of this compound's solubility, explains the critical distinction between dissolution in inert solvents and decomposition via solvolysis, and furnishes a robust, self-validating protocol for its experimental solubility determination.

Physicochemical Profile and Structural Implications

This compound is a colorless to pale yellow liquid whose behavior in solution is a direct consequence of its molecular architecture.[1] The dominant feature is the 18-carbon alkyl chain, which imparts a strongly non-polar, lipophilic character. This is appended to a small but extremely reactive electrophilic chloroformate head group. This structure dictates that its solubility will be highest in solvents that can accommodate the long hydrocarbon tail.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₇ClO₂ | [1][3] |

| Molecular Weight | 332.95 g/mol | [1][3] |

| Density | ~0.932 g/cm³ | [4] |

| Boiling Point | 396.9 °C at 760 mmHg | [4] |

| Flash Point | 136.4 °C | [4] |

Understanding this structural duality is the cornerstone of rational solvent selection. The overarching principle is that the compound will readily dissolve in non-polar and moderately polar aprotic solvents, while it will react and decompose in the presence of protic solvents.

Theoretical Framework for Solubility and Stability

The adage "like dissolves like" is particularly relevant for this compound. Its extensive non-polar structure ensures high miscibility with solvents of similar character.

-

Non-Polar Solvents : Due to its predominant hydrophobic character, this compound exhibits excellent solubility in non-polar hydrocarbon solvents such as hexane, octane, and toluene.[1] The van der Waals interactions between the alkyl chain and the solvent molecules are energetically favorable, leading to easy dissolution.

-

Polar Aprotic Solvents : It is also soluble in a range of polar aprotic solvents. While the chloroformate group adds a degree of polarity, the molecule remains largely non-polar. It is reported to be slightly soluble in chloroform and ethyl acetate.[4] By analogy with other chloroformates, it is expected to be miscible with anhydrous grades of dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile.[5] The critical prerequisite for using these solvents is the rigorous exclusion of water, as even trace amounts can initiate hydrolysis.[1][5]

-

Polar Protic Solvents (Reactive Solvents) : This compound should not be considered merely "insoluble" in protic solvents like water, alcohols (e.g., methanol, ethanol), or primary/secondary amines; it is actively decomposed by them. This process, known as solvolysis, is a nucleophilic acyl substitution where the solvent molecule attacks the electrophilic carbonyl carbon of the chloroformate.[5][6] This reaction is often rapid and leads to the formation of an ester (or carbamate with amines), carbon dioxide, and hydrochloric acid.[7] Therefore, these solvents are incompatible and must be avoided unless they are intended as reagents.

Mechanism of Solvolysis

The reaction with a protic solvent (represented by R'-OH, such as an alcohol or water) proceeds via a nucleophilic attack on the chloroformate carbonyl carbon. This leads to the decomposition of the this compound molecule.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: In an inert atmosphere glovebox or using a Schlenk line, add a known mass of the anhydrous solvent (e.g., ~10.00 g) to a pre-weighed, dry 20 mL glass vial.

-

Saturated Solution Preparation:

-

Begin adding small, pre-weighed increments of this compound to the solvent.

-

After each addition, cap the vial tightly and agitate until the solute is fully dissolved.

-

Continue this process until a small amount of the added this compound no longer dissolves, indicating that saturation has been reached and a solid/liquid phase equilibrium is present. Record the total mass of chloroformate added.

-

-

Equilibration (Self-Validation Step 1):

-

Place the sealed vial on a temperature-controlled shaker or stirrer and allow it to equilibrate for at least 24 hours. This step is critical to ensure the system has reached thermodynamic equilibrium.

-

Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The 24-hour period allows for the slow dissolution kinetics of larger molecular structures.

-

-

Phase Separation:

-

Transfer the vial to a centrifuge. Spin at a moderate speed (e.g., 3000 x g) for 15 minutes to pellet the excess, undissolved this compound, leaving a clear, saturated supernatant.

-

-

Sampling:

-

Working quickly under an inert atmosphere, carefully withdraw a precise aliquot of the clear supernatant using a gas-tight syringe. To perform the calculation accurately, determine the mass of the aliquot withdrawn by weighing the syringe before and after dispensing it into a new, pre-weighed vial.

-

-

Solvent Evaporation:

-

Remove the solvent from the sampled aliquot under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved.

-

-

Gravimetric Analysis (Self-Validation Step 2):

-

Weigh the vial containing the non-volatile residue. The mass of the residue corresponds to the mass of this compound that was dissolved in the mass of the solvent within the aliquot.

-

Trustworthiness: To ensure the residue is indeed un-degraded this compound, it can be re-dissolved in a small amount of solvent and analyzed by techniques like FTIR or ¹H NMR to confirm its chemical identity.

-

-

Calculation:

-

Mass of Solvent in Aliquot = (Total Mass of Aliquot) - (Mass of Residue)

-

Solubility (g / 100 g solvent) = (Mass of Residue / Mass of Solvent in Aliquot) x 100

-

Safety and Handling Precautions

This compound is a reactive and hazardous chemical that must be handled with appropriate care.

-

Hazards: Chloroformates are corrosive and can cause severe skin and eye burns. [8]They are harmful if swallowed or inhaled and are highly sensitive to moisture. [1][9]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]Handle under an inert atmosphere to prevent hydrolysis and reaction with atmospheric moisture. [10]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from water, alcohols, bases, amines, and oxidizing agents. [10]Storage under an inert gas is recommended to maintain product quality. [10] By understanding the unique chemical nature of this compound and adhering to rigorous experimental and safety protocols, researchers can confidently and effectively utilize this versatile reagent in their work.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

- This cit

-

Axios Research. This compound - CAS - 51637-93-5. Retrieved from [Link]

- This cit

-

MsdsDigital.com. (2014). Safety Data Sheet - Chloroform. Retrieved from [Link]

- This cit

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

- This cit

- This cit

- This cit

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ISRN Organic Chemistry, 2011, 767141. Retrieved from [Link]

Sources

- 1. Buy this compound | 51637-93-5 [smolecule.com]

- 2. This compound | 51637-93-5 | Benchchem [benchchem.com]

- 3. This compound - CAS - 51637-93-5 | Axios Research [axios-research.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. msdsdigital.com [msdsdigital.com]

- 10. fishersci.com [fishersci.com]

The Alchemist's Guide to Octadecyl Chloroformate: A Treatise on Safe Handling and Application

Preamble: Understanding the Dual Nature of a Powerful Reagent

Octadecyl chloroformate (C₁₉H₃₇ClO₂) is a formidable tool in the arsenal of the modern chemist. Its long alkyl chain and highly reactive chloroformate group make it an invaluable reagent for imparting hydrophobicity, modifying surfaces, and serving as a protective group in complex organic syntheses.[1] However, this reactivity, the very source of its utility, also necessitates a profound respect for its hazardous nature. This guide is crafted not as a mere list of prohibitions, but as a holistic framework for understanding and mastering the safe handling of this compound. We will delve into the "why" behind each precaution, fostering a culture of intrinsic safety that transcends rote memorization of protocols.

Section 1: The Inherent Hazards – A Molecular Perspective

Like its shorter-chain brethren, this compound belongs to a class of compounds that are corrosive, toxic, and highly reactive, particularly with nucleophiles.[2] The primary hazards stem from the electrophilic carbonyl carbon and the eventual liberation of hydrochloric acid upon hydrolysis.

1.1. Corrosivity and Toxicity:

All chloroformates are direct-acting contact irritants and are corrosive to the eyes, skin, and respiratory tract.[3] Contact with skin or eyes can cause severe burns.[4] Inhalation of vapors or aerosols can lead to irritation of the respiratory system, and in severe cases, potentially fatal pulmonary edema, the symptoms of which may be delayed.[2] Ingestion is also highly dangerous, causing severe damage to the digestive tract.[5]

1.2. Reactivity and Instability:

The primary reactivity concern is its violent reaction with water. Moisture, even atmospheric humidity, will lead to hydrolysis, producing octadecanol and corrosive hydrochloric acid gas.[1] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers. It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[6]

1.3. Thermal Decomposition:

At elevated temperatures, typically above 60°C, this compound can undergo thermal decomposition.[1] This process can yield octadecene, hydrogen chloride (HCl), and carbon dioxide (CO₂), releasing flammable and corrosive gases.[1]

Section 2: The Fortress of Safety – Engineering Controls and Personal Protective Equipment (PPE)

Given the inherent hazards, a multi-layered defense is paramount. This begins with robust engineering controls, supplemented by diligent use of appropriate personal protective equipment.

2.1. The Sanctity of the Fume Hood:

All manipulations of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary containment, protecting the researcher from inhaling corrosive vapors and aerosols.

2.2. Personal Protective Equipment (PPE) – The Last Line of Defense:

The selection of PPE is not a matter of convenience but of critical necessity.

| Operation | Required PPE | Justification |

| Routine Handling (weighing, transfer) | Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat.[6][7] | Protects against accidental splashes and brief contact. The face shield offers an additional layer of protection for the entire face. |

| Reactions and Workup | Heavy-duty chemical resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, chemical-resistant apron over a lab coat.[5] | Provides enhanced protection during procedures with a higher risk of splashes or spills. |

| Potential for Aerosol Generation | All of the above, plus a NIOSH-approved respirator with an acid gas cartridge.[7] | Necessary when there is a risk of inhaling fine droplets or vapors, such as during rotary evaporation or vigorous stirring. |

Section 3: The Ritual of Handling – Protocols for Safe Manipulation

Safe handling is a deliberate and methodical process. The following protocols are designed to minimize risk at every stage.

3.1. Preparation and Weighing:

-

Inert Atmosphere: Before opening the container, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is available. This compound is moisture-sensitive.[8]

-

Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. If weighing a solid, do so rapidly in the fume hood.

-

Grounding: When transferring larger quantities, ground and bond containers to prevent static discharge, which could ignite flammable decomposition products.

3.2. Conducting Reactions:

-

Inert Reaction Conditions: All reactions should be carried out under a dry, inert atmosphere.

-

Controlled Addition: Add this compound slowly and in a controlled manner to the reaction mixture, especially when reacting with nucleophiles like amines or alcohols, as these reactions are often exothermic.[9]

-

Temperature Management: Maintain strict temperature control. As previously noted, temperatures above 60°C can lead to decomposition.[1]

-

Venting: Ensure that the reaction apparatus is equipped with a proper venting system (e.g., a bubbler) to safely release any evolved gases like HCl.

Section 4: Storage, Spills, and Disposal – Managing the Aftermath

4.1. Prudent Storage:

Store this compound in a tightly sealed container, preferably under an inert atmosphere. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. Refrigeration is often recommended to maintain quality and minimize decomposition.[10]

4.2. Emergency Spill Response:

In the event of a spill, immediate and decisive action is required.

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.

-

Neutralize (with extreme caution): Once absorbed, the material can be slowly and carefully added to a solution of sodium bicarbonate to neutralize the acidity. This should only be done by trained personnel wearing appropriate PPE.

-

Cleanup: Collect the neutralized absorbent material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

4.3. Responsible Waste Disposal:

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Never pour this compound down the drain.

Conclusion: A Covenant of Safety

The responsible use of this compound is a testament to a chemist's skill and dedication to safety. By understanding its inherent nature and adhering to the principles outlined in this guide, researchers can confidently harness its synthetic power while ensuring the well-being of themselves and their colleagues. Safety is not a barrier to discovery; it is the very foundation upon which it is built.

References

-

Wikipedia. (2023, November 29). Chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). Decyl chloroformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

-

The Ohio State University. (n.d.). Chloroform SOP. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-OCTYL CHLOROFORMATE. Retrieved from [Link]

- Google Patents. (n.d.). CA2123973A1 - Method of decomposing an alkyl chloroformate.

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-